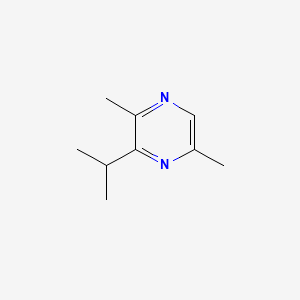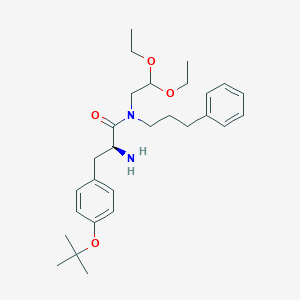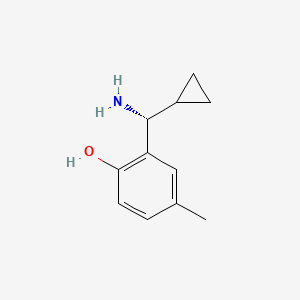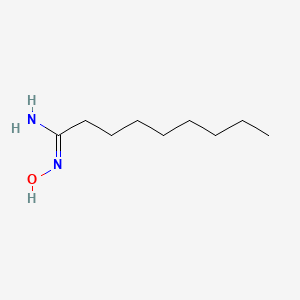
N'-hydroxynonanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-hydroxynonanimidamide is a chemical compound known for its unique structure and properties It is part of the amidine family, which is characterized by the presence of a functional group with the general structure R-C(=NR)-NR2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxynonanimidamide typically involves the reaction of nonanoyl chloride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of Nonanoyl Chloride: Nonanoic acid is treated with thionyl chloride (SOCl2) to form nonanoyl chloride.
Reaction with Hydroxylamine: Nonanoyl chloride is then reacted with hydroxylamine hydrochloride in the presence of a base such as pyridine to yield N’-hydroxynonanimidamide.
Industrial Production Methods
Industrial production of N’-hydroxynonanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
N’-hydroxynonanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert N’-hydroxynonanimidamide to primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amidines or other derivatives.
科学的研究の応用
N’-hydroxynonanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N’-hydroxynonanimidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzymatic activity, leading to various biological effects. The pathways involved in its mechanism of action include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Signal Transduction: Modulation of signaling pathways by interacting with key proteins involved in cellular communication.
類似化合物との比較
N’-hydroxynonanimidamide can be compared with other similar compounds in the amidine family, such as:
N-hydroxybenzamidine: Known for its use as an enzyme inhibitor.
N-hydroxyacetamidine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N’-hydroxynonanimidamide stands out due to its specific structure, which imparts unique reactivity and biological activity
Conclusion
N’-hydroxynonanimidamide is a versatile compound with a wide range of applications in scientific research and industry Its unique structure and reactivity make it a valuable tool in organic synthesis, biology, medicine, and industrial processes
特性
分子式 |
C9H20N2O |
|---|---|
分子量 |
172.27 g/mol |
IUPAC名 |
N'-hydroxynonanimidamide |
InChI |
InChI=1S/C9H20N2O/c1-2-3-4-5-6-7-8-9(10)11-12/h12H,2-8H2,1H3,(H2,10,11) |
InChIキー |
BFNMHBKYKMIUEQ-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCC/C(=N/O)/N |
正規SMILES |
CCCCCCCCC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


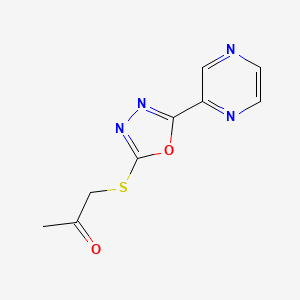
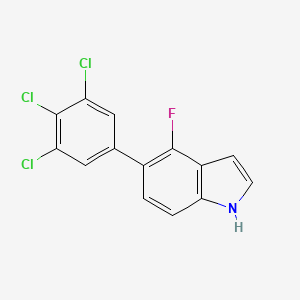
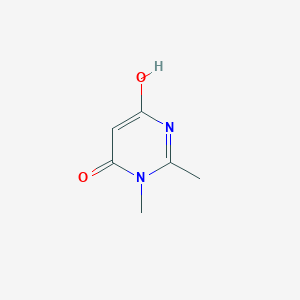
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)

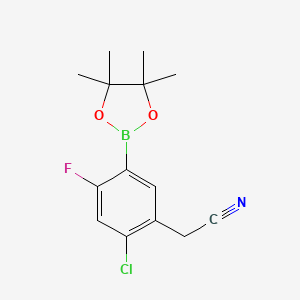

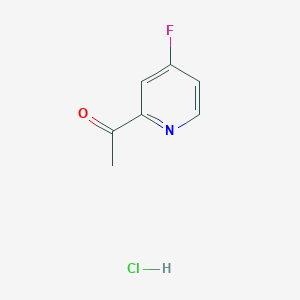
![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
